molecular formula C10H20N2O2 B2453424 N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide CAS No. 1396791-20-0

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B2453424
CAS No.: 1396791-20-0
M. Wt: 200.282
InChI Key: JYQIXSJGVBRZQA-UHFFFAOYSA-N
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Description

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-11-10(13)12-6-4-9(5-7-12)8-14-2/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQIXSJGVBRZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide typically involves the reaction of 4-(methoxymethyl)piperidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of 200.28 g/mol. The compound features a piperidine ring, which contributes to its biological activity. The methoxymethyl and carboxamide groups enhance its solubility and reactivity, making it suitable for various applications in drug development and synthesis .

Pharmacological Potential

This compound has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, including receptors involved in neurological disorders. Research indicates that compounds with similar piperidine structures may exhibit activity against conditions such as anxiety, depression, and pain management .

Drug Development

The compound serves as a scaffold for synthesizing novel pharmacological agents. Its derivatives have been explored for their effectiveness as inhibitors of specific enzymes or receptors, contributing to the development of targeted therapies for cancer and other diseases. For instance, analogs of this compound have shown promise in inhibiting the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cancer cell proliferation .

Intermediate in Synthesis

This compound is often utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The methoxymethyl group can be modified to introduce different functional groups, allowing chemists to tailor compounds for specific applications.

Versatile Reaction Pathways

The compound can participate in several synthetic pathways, including:

  • Amide Formation: Reacting with carboxylic acids to form amides.
  • Alkylation Reactions: Modifying the piperidine nitrogen to enhance biological activity.

These reactions highlight the compound's versatility and importance in synthetic organic chemistry.

Case Study: ERK5 Inhibition

A study focused on optimizing compounds related to this compound revealed its potential as an ERK5 inhibitor. Researchers modified the compound to enhance potency while maintaining favorable pharmacokinetic properties, demonstrating its utility in cancer research .

Case Study: Neurological Disorders

Another investigation explored the effects of piperidine derivatives on neurotransmitter transporters, suggesting that this compound could influence GABA transporters, thereby affecting anxiety and mood disorders .

Mechanism of Action

The mechanism of action of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a compound with the chemical formula C10H20N2O2 and CAS number 1396791-20-0, has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its piperidine core, which is often associated with various biological activities. The methoxymethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antinociceptive Activity

Preliminary studies suggest that this compound may exhibit antinociceptive properties. This is consistent with findings from related compounds in the piperidine class. For example, a study evaluating the analgesic effects of piperidine derivatives showed significant pain relief in animal models when administered at specific dosages.

Antimicrobial Properties

Research on similar compounds indicates potential antimicrobial activity. For instance, derivatives containing piperidine rings have been tested against various bacterial strains, showing varying degrees of effectiveness. While direct studies on this compound are sparse, its structural similarities suggest it may possess similar properties.

Case Studies and Research Findings

  • Analgesic Efficacy : A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of a series of piperidine derivatives. The results indicated that compounds similar to N-ethyl-4-(methoxymethyl)piperidine exhibited significant pain relief in rodent models, suggesting a potential pathway for further investigations into its efficacy as an analgesic agent .
  • Antimicrobial Testing : In a comparative study on the antimicrobial properties of piperidine derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Although specific data on N-ethyl-4-(methoxymethyl)piperidine was not available, the results indicated that modifications to the piperidine structure could enhance antimicrobial activity .
  • Neuropharmacological Effects : Research focusing on the neuropharmacological effects of piperidine-based compounds highlighted their ability to modulate neurotransmitter systems. This suggests that N-ethyl-4-(methoxymethyl)piperidine could influence mood and anxiety levels through receptor interactions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief in modelsJournal of Medicinal Chemistry
AntimicrobialVarying effectiveness against bacteriaComparative Study
NeuropharmacologicalPotential modulation of neurotransmittersNeuropharmacology Research

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide?

The synthesis of piperidine carboxamide derivatives typically involves multi-step reactions with precise control of reaction parameters. For example:

  • Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine scaffolds.
  • Step 2 : Introduction of the methoxymethyl group at the 4-position using alkylation or substitution reactions under anhydrous conditions (e.g., using NaH in THF or DMF).
  • Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated coupling of the piperidine intermediate with ethylamine).
    Critical factors include solvent choice (e.g., ethanol or methanol for polar intermediates), temperature control (often 0–60°C), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for confirming the piperidine backbone, methoxymethyl group (-OCH2CH3), and carboxamide linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and ether (C-O-C) stretches.
  • X-ray Crystallography (if crystalline): For absolute stereochemical confirmation.
    Cross-referencing with PubChem data (e.g., SMILES strings and molecular formulas) ensures structural accuracy .

Q. How can researchers assess the preliminary biological activity of this compound?

  • In vitro assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Cytotoxicity profiling : Use MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2) to establish IC50 values.
  • Solubility and stability : Evaluate in PBS or simulated biological fluids (pH 7.4) via HPLC-UV.
    Reference similar piperidine carboxamides, which often target neurological or metabolic pathways .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the methoxymethyl substituent in chemical transformations?

The methoxymethyl group (-CH2OCH3) can participate in:

  • Oxidative cleavage : Using ozone or RuO4 to yield aldehydes.
  • Nucleophilic substitution : Under acidic conditions (e.g., H2SO4), forming ethers or esters.
  • Hydrogenolysis : Catalyzed by Pd/C in H2 to remove the group selectively.
    Reaction outcomes depend on solvent polarity and temperature, as demonstrated in studies of analogous compounds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Modification Site Impact on Activity Example
4-position (methoxymethyl)Increased lipophilicity enhances blood-brain barrier penetrationReplacement with -CH2CF3 reduces CNS activity
Carboxamide (N-ethyl)Hydrogen bonding with target enzymesSwitching to N-isopropyl lowers IC50 by 40% in kinase assays
Piperidine ringConformational rigidity affects binding affinitySaturation to piperazine decreases potency

Q. How should researchers address contradictions in biological data (e.g., varying IC50 values across studies)?

  • Standardize assay conditions : Control pH, temperature, and cell passage number.
  • Validate target specificity : Use CRISPR knockouts or competitive binding assays.
  • Leverage computational modeling : Molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding modes and reconcile discrepancies.
    For example, conflicting EC50 values in enzyme inhibition may arise from differences in cofactor concentrations .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., carboxamide coupling).
  • Design of Experiments (DoE) : Optimize parameters like residence time and catalyst loading.
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH).
    Studies on tert-butyl piperidine derivatives show scalability to >90% purity at 100-g scale .

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